

A Comparative Guide to the Synthetic Routes of Dodecacarbonyltetrairidium(0)

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Compound of Interest

Compound Name: Tetrairidium dodecacarbonyl

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Dodecacarbonyltetrairidium(0), $\text{Ir}_4(\text{CO})_{12}$, is a key starting material in the organometallic chemistry of iridium, serving as a precursor to a wide array of iridium clusters and catalysts. Its synthesis is a critical process for researchers in inorganic synthesis, catalysis, and materials science. This guide provides a comparative overview of the primary synthetic routes to $\text{Ir}_4(\text{CO})_{12}$, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.

The most prevalent and well-established method for the synthesis of $\text{Ir}_4(\text{CO})_{12}$ is the reductive carbonylation of hydrated iridium(III) chloride ($\text{IrCl}_3 \cdot n\text{H}_2\text{O}$). Variations of this method exist, primarily differing in the reaction pressure of carbon monoxide (CO) employed. While high-pressure methods have been traditionally used, lower pressure and even atmospheric pressure syntheses have been developed to offer more accessible and convenient alternatives.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative parameters for different synthetic routes to $\text{Ir}_4(\text{CO})_{12}$, allowing for a direct comparison of their efficiency and required conditions.

Synthetic Route	Precursor	Pressure	Temperature	Reaction Time	Yield	Reference
High-Pressure Reductive Carbonylation	$\text{IrCl}_3 \cdot n\text{H}_2\text{O}$	~150-200 atm CO	100-120 °C	12-24 h	~70-80%	[Generic High-Pressure Protocol]
Low-Pressure Reductive Carbonylation	$\text{IrCl}_3 \cdot n\text{H}_2\text{O}$	~10 atm CO	100 °C	20 h	~85%	[Inorganic Syntheses, 1972, 13, 95]
Atmospheric Pressure Reductive Carbonylation	$\text{IrCl}_3 \cdot n\text{H}_2\text{O}$	1 atm CO	80-135 °C	~3 h	Moderate	[Analogous to $\text{Ru}_3(\text{CO})_{12}$ synthesis] [1] [2]

Experimental Protocols

High-Pressure Reductive Carbonylation of Iridium(III) Chloride

This method represents the traditional approach to synthesizing $\text{Ir}_4(\text{CO})_{12}$ and typically provides good yields.

Procedure: A high-pressure autoclave is charged with hydrated iridium(III) chloride ($\text{IrCl}_3 \cdot n\text{H}_2\text{O}$) and a suitable solvent, such as 2-methoxyethanol. A reducing agent, often copper or zinc metal, is added to facilitate the reduction of iridium(III) to iridium(0). The autoclave is sealed, purged with carbon monoxide, and then pressurized with CO to approximately 150-200 atm. The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours. After cooling and venting the excess CO, the product is isolated by filtration, washed with methanol and water, and dried under vacuum to yield yellow crystalline $\text{Ir}_4(\text{CO})_{12}$.

Low-Pressure Reductive Carbonylation of Iridium(III) Chloride

This modified procedure offers a more accessible route by utilizing significantly lower pressures of carbon monoxide.

Procedure: In a pressure vessel, hydrated iridium(III) chloride ($\text{IrCl}_3 \cdot n\text{H}_2\text{O}$) is dissolved in 2-methoxyethanol. Anhydrous sodium iodide is added as a promoter. The vessel is flushed with carbon monoxide and then pressurized to approximately 10 atm with CO. The mixture is heated to 100 °C with stirring for 20 hours. Upon cooling, the canary-yellow crystals of $\text{Ir}_4(\text{CO})_{12}$ precipitate. The product is collected by filtration, washed successively with water, ethanol, and diethyl ether, and then dried in vacuo. This method has been reported to yield approximately 85% of the product.

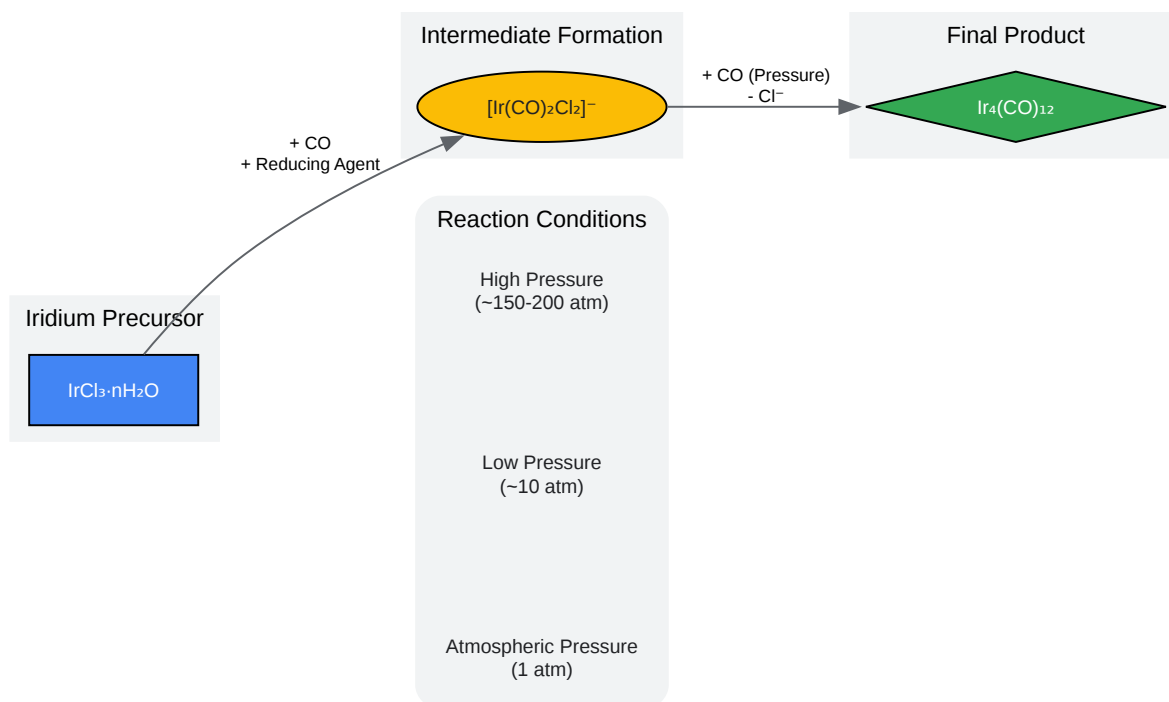
Atmospheric Pressure Reductive Carbonylation of Iridium(III) Chloride

While less commonly reported for $\text{Ir}_4(\text{CO})_{12}$, this approach, analogous to the synthesis of other metal carbonyls like $\text{Ru}_3(\text{CO})_{12}$, offers the most convenient setup.^{[1][2]}

Procedure: Hydrated iridium(III) chloride ($\text{IrCl}_3 \cdot n\text{H}_2\text{O}$) is dissolved in a high-boiling point solvent such as 2-ethoxyethanol. A stream of carbon monoxide is passed through the solution at atmospheric pressure. A reducing agent, such as zinc dust, is added, and the mixture is heated to reflux (around 135 °C) for several hours. The progress of the reaction can be monitored by the color change of the solution. After completion, the mixture is cooled, and the precipitated $\text{Ir}_4(\text{CO})_{12}$ is isolated by filtration, washed with a suitable solvent (e.g., methanol), and dried. Yields for this method are generally moderate and can be variable.

Logical Relationship of Synthetic Pathways

The following diagram illustrates the general workflow and the key transformations in the synthesis of $\text{Ir}_4(\text{CO})_{12}$ from a common iridium precursor.



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Caption: Synthetic workflow from Iridium(III) Chloride to $\text{Ir}_4(\text{CO})_{12}$.

This guide provides a foundational understanding of the common synthetic methodologies for preparing $\text{Ir}_4(\text{CO})_{12}$. The choice of a particular route will depend on the available equipment, safety considerations, and the desired scale of the synthesis. For routine laboratory preparations, the low-pressure method offers a good balance of yield, safety, and convenience.

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References

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